
Kushenol X
Overview
Description
Preparation Methods
Kushenol X is typically extracted from the roots of Sophora flavescens using various chromatographic techniques. The extraction process involves the use of solvents such as methanol and acetic acid in a gradient elution method . The compound can also be synthesized through chemical reactions involving the prenylation of flavonoid precursors, although detailed synthetic routes and industrial production methods are not extensively documented in the literature .
Chemical Reactions Analysis
Kushenol X undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like chloroform, dichloromethane, and ethyl acetate . Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound .
Scientific Research Applications
Introduction to Kushenol X
This compound is a flavonoid compound derived from the roots of Sophora flavescens, a plant known for its medicinal properties in traditional Chinese medicine. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and inflammation. This article aims to explore the various scientific research applications of this compound, supported by comprehensive data tables and case studies.
Chemical Properties and Mechanism of Action
This compound belongs to a class of compounds known as prenylated flavonoids, which are characterized by their unique chemical structure that includes a prenyl group. This structural feature is believed to enhance the bioactivity of the compound. The mechanism of action typically involves modulation of various signaling pathways, including those related to inflammation and cancer cell proliferation.
Antitumor Activity
This compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Studies indicate that it may exert its antitumor effects through the following mechanisms:
- Inhibition of PI3K/AKT/mTOR Pathway : Similar to other flavonoids like Kushenol A, this compound may inhibit key signaling pathways involved in cell growth and survival, leading to apoptosis in cancer cells .
- Induction of Apoptosis : Research has demonstrated that this compound can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .
Case Study: Breast Cancer
In a study involving breast cancer cell lines, this compound was found to significantly reduce cell viability and induce apoptosis through modulation of the PI3K/AKT/mTOR signaling pathway. This suggests its potential as a therapeutic agent for breast cancer treatment .
Study | Cell Line | Effect | Mechanism |
---|---|---|---|
Liu et al. (2022) | MDA-MB-231 (Breast Cancer) | Reduced proliferation | Inhibition of PI3K/AKT/mTOR pathway |
Anti-Inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases:
- Inhibition of Cytokine Production : It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages, which are crucial mediators in inflammatory responses .
- Oxidative Stress Reduction : The compound also exhibits antioxidant properties, reducing oxidative stress markers in various cell types .
Case Study: Atopic Dermatitis
Research indicates that this compound can alleviate symptoms associated with atopic dermatitis by suppressing inflammatory pathways and cytokine production. In animal models, it has been effective in reducing skin inflammation and itching .
Study | Model | Effect | Mechanism |
---|---|---|---|
MDPI Study (2022) | Mouse Model of AD | Reduced inflammation | Inhibition of TSLP production |
Pharmacokinetics and Bioavailability
Despite its promising applications, one challenge with this compound is its bioavailability due to poor solubility in water. Recent advancements in drug delivery systems, such as nanoparticle formulations, are being explored to enhance the bioavailability and therapeutic efficacy of this compound.
Mechanism of Action
The mechanism of action of Kushenol X involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: This compound inhibits β-glucuronidase and human carboxylesterase 2, with IC50 values of 2.07 μM and 3.05 μM, respectively.
Anti-inflammatory Pathways: The compound inhibits the activation of NF-κB, STAT1, and STAT6, leading to reduced production of inflammatory mediators such as nitric oxide, prostaglandin E2, and interleukins.
Antioxidant Pathways: This compound upregulates the expression of heme oxygenase-1 and activates the Nrf2 pathway, enhancing the cellular antioxidant defense system.
Comparison with Similar Compounds
Kushenol X is part of a family of prenylated flavonoids found in Sophora flavescens. Similar compounds include:
Biological Activity
Kushenol X is a flavonoid compound derived from the roots of Sophora flavescens, a plant known for its medicinal properties in traditional Chinese medicine. This article explores the biological activities of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.
This compound has been identified as a potent inhibitor of several enzymes, including β-glucuronidase and human carboxylesterase 2 (hCE2) , with IC50 values of 2.07 μM and 3.05 μM, respectively . These enzymes play significant roles in drug metabolism and inflammatory processes.
Target Enzymes
- β-glucuronidase : Involved in the hydrolysis of glucuronides, affecting drug clearance and inflammation.
- hCE2 : Affects the metabolism of various drugs and is implicated in cancer progression.
Biochemical Pathways
This compound influences multiple signaling pathways that are crucial for cellular responses:
- Inhibition of Inflammatory Mediators : It suppresses the production of pro-inflammatory cytokines such as IL-6, IL-1β, and MCP-1 in LPS-stimulated RAW264.7 macrophages. This indicates its potential use in treating inflammatory diseases.
- Oxidative Stress Response : The compound enhances the expression of heme oxygenase-1 (HO-1) through the activation of the Nrf2 pathway, which is vital for cellular defense against oxidative stress.
Anti-Cancer Activity
This compound exhibits promising anti-cancer properties:
- Inhibition of Cell Migration and Invasion : Studies suggest that it can inhibit the migration and invasion of various cancer cell lines, making it a candidate for cancer therapy.
- Mechanistic Insights : The compound has been shown to induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation .
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Anti-inflammatory Effects :
- A study demonstrated that this compound significantly reduced inflammatory markers in RAW264.7 macrophages stimulated with LPS, indicating its potential use as an anti-inflammatory agent.
- Cancer Research :
- Comparative Studies :
Summary Table of Biological Activities
Properties
IUPAC Name |
(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O7/c1-12(2)5-6-14(13(3)4)9-17-19(28)11-20(29)21-22(30)23(31)25(32-24(17)21)16-8-7-15(26)10-18(16)27/h5,7-8,10-11,14,23,25-29,31H,3,6,9H2,1-2,4H3/t14?,23-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRPDIPXWGIHRB-SBCNVUAESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of discovering new SGLT2 inhibitors from natural sources like Sophora flavescens?
A1: Discovering new SGLT2 inhibitors from natural sources like Sophora flavescens is significant for several reasons.
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